N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide is a complex organic compound that features both pyrimidine and benzamide moieties
Mechanism of Action
Target of Action
The primary targets of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)-2-methoxypyrimidine with 2,3-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.
N,N-dimethylglycine: Utilized in metabolic studies and as a dietary supplement.
4-(dimethylamino)cinnamoyl-CoA: Investigated for its role in metabolic pathways.
Uniqueness
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its dual presence of pyrimidine and benzamide moieties allows for versatile applications in various scientific fields.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-20(2)14-11(9-17-16(19-14)24-5)18-15(21)10-7-6-8-12(22-3)13(10)23-4/h6-9H,1-5H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBXJZHFZNUQGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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